(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride
Description
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride (CAS: 52408-04-5) is a chiral diamino dicarboxylic acid derivative with the molecular formula C₆H₁₂N₂O₄·2HCl and a molecular weight of 248.92 g/mol . It exists as a hydrochloride salt to enhance solubility and stability. The compound features two amino groups at the 2R and 5R positions and two carboxylic acid groups, making it structurally analogous to α-amino acids but with extended carbon chain length. This compound is primarily utilized in biochemical and pharmaceutical research, particularly in studies involving peptide synthesis, enzyme interactions, and chiral resolution . Suppliers such as Alfa Chemistry and Manchester Organics offer it at purities ≥97%, emphasizing its role in high-precision applications .
Properties
IUPAC Name |
(2R,5R)-2,5-diaminohexanedioic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCFLWGFNLVME-XWJKVJTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)[C@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathways
The synthesis of (2R,5R)-2,5-diaminohexanedioic acid dihydrochloride typically begins with hexanedioic acid (adipic acid) as a precursor. A widely cited route involves a four-step process: (1) bromination of adipic acid, (2) phthalimide protection, (3) hydrolysis, and (4) esterification with hydrochloric acid (Fig. 1).
Step 1: Bromination of Adipic Acid
Adipic acid is converted to its dichloride derivative using thionyl chloride, followed by bromination with elemental bromine under photolytic conditions. This yields dimethyl 2,5-dibromohexanedioate, a critical intermediate:
Key parameters include temperature control (80°C) and stoichiometric excess of bromine (1.25 equivalents).
Step 2: Phthalimide Protection
The dibromo intermediate undergoes nucleophilic substitution with potassium phthalimide to install protected amine groups. This step achieves 90% yield under refluxing tetrahydrofuran (THF), with subsequent crystallization in diethyl ether.
Step 3: Hydrolysis and Deprotection
Hydrolysis of the phthalimide-protected intermediate using a 1:1 mixture of 48% HBr and glacial acetic acid at 115°C produces 2,5-diaminohexanedioic acid. Prolonged reflux (14 days) ensures complete deprotection, yielding a 96% pure product.
Step 4: Esterification and Salt Formation
The free diamino acid is esterified in methanol using acetyl chloride, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This step achieves quantitative yield, with purity confirmed via NMR and mass spectrometry.
Stereochemical Control
The (2R,5R) configuration is achieved through chiral resolution or asymmetric synthesis. A reported method employs LDA (lithium diisopropylamide) to deprotonate the diamino ester intermediate, followed by alkylation with 1-bromo-4-chlorobutane. This approach yields a 16:84 ratio of (2R,5S) to (2R,5R) diastereomers, necessitating chromatographic separation.
Industrial Production Techniques
Scalable Batch Processing
Industrial protocols prioritize cost-effectiveness and safety. A continuous flow synthesis system has been proposed to minimize hazardous reagent handling. Key adaptations include:
Crystallization and Purification
Final purification involves recrystallization from methanol-diethyl ether, yielding >99% purity. Particle size distribution is controlled via anti-solvent addition rates, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for dominant synthesis methods.
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Starting Material | Adipic acid | Adipoyl chloride |
| Bromination Agent | Br₂ | NBS |
| Reaction Time (Step 3) | 14 days | 7 days |
| Overall Yield | 72% | 85% |
| Purity | 96% | 99% |
Challenges and Optimization Strategies
Byproduct Formation
Side reactions during bromination generate mono- and tri-brominated analogs. GC-MS analysis reveals these constitute ≤5% of crude product, necessitating silica gel chromatography for removal.
Enantiomeric Excess (ee) Enhancement
Chiral HPLC with cellulose-based columns achieves 98% ee for the (2R,5R) isomer. Alternative approaches, such as enzymatic resolution using acylase, remain under investigation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing their activity. This can result in the modulation of biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2R,5S)-2,5-Diaminohexanedioic Acid Dihydrochloride
- CAS/Ref: Not explicitly listed; synonyms include (2R,5S)-rel-2,5-diaminohexanedioic acid dihydrochloride .
- Molecular Formula : C₆H₁₂N₂O₄·2HCl (identical to the target compound).
- Key Differences : The stereochemistry at the 5th carbon (S vs. R) alters its three-dimensional conformation. This impacts biological activity, such as binding affinity to chiral receptors or enzymes .
- Applications : Used in comparative studies to assess stereochemical influences on pharmacological properties.
(5R,2S)-2,5-Diaminoadipic Acid Dihydrochloride
- CAS/Ref: Duplicate entries in suggest overlapping nomenclature with the target compound, highlighting the need for precise stereochemical verification.
Functional Group Modifications
(2S)-2,5-Diaminopentanamide Dihydrochloride
- CAS : 71697-89-7 .
- Molecular Formula : C₅H₁₃N₃O·2HCl; MW : 204.1 g/mol .
- Key Differences : Shorter carbon chain (pentanamide vs. hexanedioic acid) and an amide group replaces one carboxylic acid.
- Safety : Precautionary measures include avoiding inhalation and skin contact due to unstudied toxicology .
- Applications : Likely used in peptide mimetics or as a synthetic intermediate.
5-Hydroxy-D-lysine Hydrochloride
Structural Derivatives with Aromatic Substitutions
(2R,5R)-1,6-Diphenylhexane-2,5-Diamine Dihydrochloride
- CAS : 1247119-31-8 .
- Molecular Formula : C₁₈H₂₄N₂·2HCl; MW : 341.32 g/mol.
- Key Differences : Phenyl groups at positions 1 and 6 introduce hydrophobicity, reducing aqueous solubility but enhancing binding to aromatic receptors.
- Applications: Potential use in asymmetric catalysis or as a ligand in metal-organic frameworks .
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane Dihydrochloride
Non-Amino Acid Analogues
(2R,5R)-2,5-Hexanediol
- CAS: Not explicitly listed; purity: 95% (98% e.e.) .
- Molecular Formula : C₆H₁₄O₂; MW : 118.17 g/mol.
- Key Differences: Diol functional groups instead of diamino diacids; non-ionic and less reactive.
- Safety : Causes skin/eye irritation .
- Applications : Solvent or chiral auxiliary in organic synthesis .
Biological Activity
(2R,5R)-2,5-Diaminohexanedioic acid dihydrochloride, a diamino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features two amino groups attached to a hexanedioic acid backbone and is recognized for its unique stereochemistry. The following sections detail its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure:
- Molecular Formula: C6H14Cl2N2O4
- Molecular Weight: 225.09 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves controlled reactions that ensure the desired stereochemistry is achieved. The compound can be produced via various synthetic routes, including batch processing and continuous flow synthesis methods to optimize yield and purity.
Mechanisms of Biological Activity
This compound exhibits several biological activities attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate binding and catalytic activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
- Receptor Modulation: It may bind to specific receptors, altering their conformation and function. This property is significant in drug design where receptor-targeted therapies are developed.
Antioxidant Activity
Recent studies have shown that this compound exhibits antioxidant properties. It can inhibit lipid peroxidation in cellular models, thereby protecting cells from oxidative stress. The compound's ability to scavenge free radicals contributes to its potential use in neuroprotective therapies.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these bacteria range from 16 to 64 µg/mL.
Cytotoxicity
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Neuroprotection in Models of Oxidative Stress:
- A study demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro.
- The findings suggest potential applications in neurodegenerative diseases where oxidative damage plays a critical role.
-
Antimicrobial Efficacy:
- In a clinical setting, the compound was evaluated for its effectiveness against multi-drug resistant strains of bacteria.
- Results indicated promising activity that warrants further investigation into its mechanisms of action and potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (2R,5S)-2,5-Diaminohexanoic Acid | Similar backbone without dihydrochloride | Moderate antimicrobial | Lacks the unique stereochemistry influencing solubility |
| L-Lysine | Naturally occurring amino acid | Nutritional supplement | Well-studied but lacks specific therapeutic applications |
This compound stands out due to its specific stereochemistry and enhanced biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
